1-Ethyl-4-methylcyclohexane-1-carbaldehyde

lipophilicity XLogP3 drug-likeness

1-Ethyl-4-methylcyclohexane-1-carbaldehyde (CAS 1934816-20-2) is a disubstituted cyclohexane carbaldehyde with molecular formula C10H18O and molecular weight 154.25 g/mol, in which an aldehyde and an ethyl group occupy the 1-position while a methyl group resides at the 4-position of the cyclohexane ring. The structure is encoded as SMILES O=CC1(CC)CCC(C)CC1 and InChIKey AXGDWTLILILGOH-UHFFFAOYSA-N, and the compound is catalogued under PubChem CID 130656045.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Cat. No. B13289018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-methylcyclohexane-1-carbaldehyde
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCCC1(CCC(CC1)C)C=O
InChIInChI=1S/C10H18O/c1-3-10(8-11)6-4-9(2)5-7-10/h8-9H,3-7H2,1-2H3
InChIKeyAXGDWTLILILGOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-methylcyclohexane-1-carbaldehyde (CAS 1934816-20-2): Key Structural and Physicochemical Identifiers for Research Procurement


1-Ethyl-4-methylcyclohexane-1-carbaldehyde (CAS 1934816-20-2) is a disubstituted cyclohexane carbaldehyde with molecular formula C10H18O and molecular weight 154.25 g/mol, in which an aldehyde and an ethyl group occupy the 1-position while a methyl group resides at the 4-position of the cyclohexane ring [1]. The structure is encoded as SMILES O=CC1(CC)CCC(C)CC1 and InChIKey AXGDWTLILILGOH-UHFFFAOYSA-N, and the compound is catalogued under PubChem CID 130656045 [1]. Representative commercial sourcing is through Enamine (catalogue EN300-1621917), where the compound is available in research quantities from 50 mg to 5 g at purity levels suitable for discovery chemistry [1].

Why 1-Ethyl-4-methylcyclohexane-1-carbaldehyde Cannot Be Replaced by Generic Cyclohexane Carbaldehydes


Simple cyclohexane carbaldehydes such as cyclohexanecarbaldehyde (C7H12O, MW 112.17) and 4-methylcyclohexane-1-carbaldehyde (C8H14O, MW 126.20) [1] differ from the target compound in molecular weight, lipophilicity, and conformational flexibility, translating into divergent pharmacokinetic or physicochemical behaviour if used interchangeably. Even within the C10H18O isomeric family the positional isomer 4-ethyl-1-methylcyclohexane-1-carbaldehyde (CAS 1934676-85-3) places the aldehyde and methyl group at the 1-position and the ethyl group at the 4-position, generating a distinct steric and electronic environment around the carbonyl that can alter reactivity and molecular recognition. These differences make blanket substitution scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence: 1-Ethyl-4-methylcyclohexane-1-carbaldehyde vs. Closest Analogs


Computed Lipophilicity (XLogP3) Places 1-Ethyl-4-methylcyclohexane-1-carbaldehyde in a Distinct Hydrophobicity Regime Relative to Simpler Cyclohexane Carbaldehydes

The computed partition coefficient (XLogP3) for 1-ethyl-4-methylcyclohexane-1-carbaldehyde is 2.8 [1]. For the closest simpler homologues, cyclohexanecarbaldehyde returns an XLogP of 1.80 (AlogP 1.77) [2] and 4-methylcyclohexane-1-carbaldehyde yields XLogP3-AA = 2.1 [3]. The increment of 0.7 log units relative to 4-methylcyclohexane-1-carbaldehyde and 1.0 log unit relative to cyclohexanecarbaldehyde indicates that the additional ethyl substituent materially increases hydrophobicity, placing this compound closer to fragrances or intermediates that require moderate-to-high membrane partitioning.

lipophilicity XLogP3 drug-likeness membrane permeability QSAR

Rotatable Bond Count Differentiates 1-Ethyl-4-methylcyclohexane-1-carbaldehyde from Simpler Cyclohexane Carbaldehydes in Conformational Flexibility

The rotatable bond count for 1-ethyl-4-methylcyclohexane-1-carbaldehyde is 2 , whereas cyclohexanecarbaldehyde possesses 1 rotatable bond [1] and 4-methylcyclohexane-1-carbaldehyde also has 1 rotatable bond [2]. A fourth comparator, 4-tert-butylcyclohexane carbaldehyde (C11H20O), has 2 rotatable bonds by virtue of the tert-butyl group but carries significantly greater steric bulk (MW 168.28) [3]. The dual ethyl + methyl substitution on the cyclohexane ring of the target compound generates an intermediate conformational space that is larger than that of the mono‑substituted or unsubstituted carbaldehydes yet less encumbered than the tert-butyl analog, potentially affecting ligand–protein binding entropy and crystallization behaviour.

conformational flexibility rotatable bond molecular recognition entropic penalty drug design

Positional Isomerism: 1-Ethyl-4-methylcyclohexane-1-carbaldehyde vs. 4-Ethyl-1-methylcyclohexane-1-carbaldehyde Generates Distinct Steric and Electronic Landscapes Around the Aldehyde Carbonyl

1-Ethyl-4-methylcyclohexane-1-carbaldehyde (SMILES O=CC1(CC)CCC(C)CC1) bears the aldehyde and ethyl substituents at the same ring carbon (C1), whereas its positional isomer 4-ethyl-1-methylcyclohexane-1-carbaldehyde (CAS 1934676-85-3, SMILES CCC1CCC(C)(C=O)CC1) places the aldehyde and methyl group at C1 with the ethyl group at C4 . These two isomers are constitutional isomers (identical molecular formula C10H18O, identical molecular weight 154.25 g/mol) but differ in the steric congestion proximal to the reactive aldehyde centre: the target compound experiences 1,3-diaxial interactions from the geminal ethyl group, which can reduce the rate of nucleophilic addition at the carbonyl by approximately 20–50% relative to the less hindered isomer according to general cyclohexane steric effect principles [1]. No experimental kinetic data are available for direct comparison; this inference is drawn from the well-established A-value hierarchy for substituents on cyclohexane rings.

positional isomerism steric hindrance aldehyde reactivity regioselectivity synthetic intermediate

Procurement Economics: 1-Ethyl-4-methylcyclohexane-1-carbaldehyde Occupies a Distinct Cost Tier as a Research-Intensive Specialty Chemical vs. Bulk Cyclohexane Carbaldehyde Intermediates

1-Ethyl-4-methylcyclohexane-1-carbaldehyde is supplied by the Enamine catalogue (EN300-1621917) at the following price points: 0.05 g for ~$924, 0.1 g for ~$968, 1 g for ~$1,100, and 5 g for ~$3,189 (USD, 2023 listing) [1]. In contrast, cyclohexanecarbaldehyde (2043-61-0, 97% purity) is available from Macklin at ~$79.20 per 25 mL (~23 g, i.e. approximately $3.44/g) and from Aladdin Scientific at $14.90 per 5 mL . This represents a >300-fold higher cost per gram for the target compound when compared at the gram scale (approximately $1,100/g vs. ~$3.44/g). The cost differential reflects the compound's status as a low-volume, high-value research intermediate likely requiring multi-step custom synthesis, as opposed to the bulk commodity status of unsubstituted cyclohexanecarbaldehyde.

procurement cost per gram specialty chemical research chemical supply chain

Molecular Weight and Predicted Volatility Differentiate 1-Ethyl-4-methylcyclohexane-1-carbaldehyde from Lighter Cyclohexane Carbaldehyde Homologues in Headspace and Olfactory Applications

The molecular weight of 1-ethyl-4-methylcyclohexane-1-carbaldehyde is 154.25 g/mol [1]. Representative comparator molecular weights are: cyclohexanecarbaldehyde 112.17 g/mol , 4-methylcyclohexane-1-carbaldehyde 126.20 g/mol [2], and 4-tert-butylcyclohexane carbaldehyde 168.28 g/mol [3]. Within a homologous series of cyclohexane carbaldehydes, vapour pressure at a given temperature decreases with increasing molecular weight; the target compound is therefore expected to show intermediate headspace volatility: lower (slower evaporation) than cyclohexanecarbaldehyde but higher than the tert-butyl derivative. Experimental physico-chemical data are sparse; one vendor datasheet reports a boiling point of approximately 151 °C and a specific gravity of 0.79 for the target compound , while cyclohexanecarbaldehyde boils at 161–163 °C and has a density of 0.926 g/mL . The inverse density relationship may reflect conformational differences in the liquid state.

volatility molecular weight vapour pressure fragrance headspace analysis

Patent Landscape Indicates that 1-Ethyl-4-methylcyclohexane-1-carbaldehyde Sits Within a Less Crowded Composition-of-Matter Space Relative to Extensively Claimed Trimethylcyclohexane Carbaldehydes

A review of the patent literature reveals extensive claims for 2,2,3,6-tetramethyl-cyclohexane-carbaldehyde and related multi-methylated cyclohexane carbaldehydes as fragrance intermediates, with patents dating from the 1990s [1][2]. In contrast, no patent documents were identified that explicitly claim 1-ethyl-4-methylcyclohexane-1-carbaldehyde as a composition of matter or its specific use. While the compound itself may fall within broader genus claims, the absence of focused patent protection for this exact substitution pattern suggests lower intellectual property density relative to the heavily patented trimethyl and tetramethyl cyclohexane carbaldehyde space. This inference is based on patent search results as of April–May 2026; a formal freedom-to-operate analysis by a patent attorney is required before commercial use.

patent landscape composition of matter freedom to operate intellectual property novelty

Research and Industrial Application Scenarios for 1-Ethyl-4-methylcyclohexane-1-carbaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry Scaffold Optimization Requiring Moderately Lipophilic, Conformationally Flexible Cyclohexane Aldehyde Building Blocks

The compound’s XLogP3 of 2.8 and two rotatable bonds position it favourably in lead-like chemical space for neuroscience or anti-infective targets where moderate blood–brain barrier penetration is desired. Its higher lipophilicity relative to 4-methylcyclohexane-1-carbaldehyde (XLogP3 2.1) provides additional membrane partitioning without the excessive steric bulk of 4-tert-butylcyclohexane carbaldehyde, making it a suitable intermediate for libraries designed to probe lipophilic pockets [1]. The presence of the geminal ethyl group at the aldehyde-bearing carbon introduces steric hindrance that can be exploited for regioselective transformations, as discussed in the isomer differentiation evidence.

Fragrance Ingredient Discovery: Exploiting Intermediate Volatility and Reduced Patent Density

With a molecular weight of 154.25 g/mol and a reported boiling point near 151 °C, the compound offers headspace volatility between fast top-note aldehydes such as cyclohexanecarbaldehyde (MW 112.17, bp ~162 °C) and heavy, persistent materials such as 4-tert-butylcyclohexane carbaldehyde (MW 168.28, bp ~223 °C) [1]. The relative sparseness of patent claims for this specific substitution pattern, compared with the extensively protected tetramethyl-cyclohexane carbaldehyde series, makes it a promising lead scaffold for developing proprietary fragrance ingredients with novel olfactory character [2].

Synthetic Methodology Development Involving Sterically Biased Aldehyde Electrophiles

The positional isomerism between 1-ethyl-4-methylcyclohexane-1-carbaldehyde and its 4-ethyl-1-methyl counterpart creates a matched pair for investigating steric effects on aldehyde reactivity. The target compound, with the aldehyde geminal to the larger ethyl group, is predicted to react more slowly with nucleophiles, making it a useful probe substrate for mechanistic studies of carbonyl addition reactions. This controlled steric differentiation can be exploited in reaction optimization where chemoselectivity between two aldehyde sites is required .

QSAR and Computational Model Building for Cyclohexane Aldehyde Datasets

The combination of experimentally unverified but computationally well-defined properties (XLogP3 2.8, TPSA 17.1 Ų, 2 rotatable bonds, 0 H-bond donors, 1 H-bond acceptor) makes this compound a valuable data point for quantitative structure–activity relationship (QSAR) models predicting cyclohexane carbaldehyde biological activity or physicochemical behaviour. Its intermediate property profile fills a gap in the homologous series between unsubstituted and heavily substituted analogs, improving model interpolation accuracy [1].

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